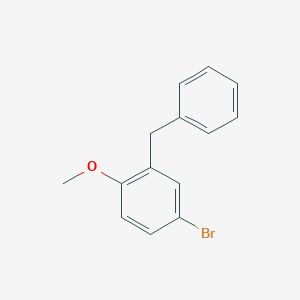

2-Benzyl-4-bromo-1-methoxybenzene

描述

2-Benzyl-4-bromo-1-methoxybenzene is a chemical compound with the molecular weight of 277.16 . It is used in research and not for human or veterinary use.

Synthesis Analysis

The synthesis of 2-Benzyl-4-bromo-1-methoxybenzene involves several steps. The process starts with the addition of NaH to DMF, followed by the addition of 5-Bromo-2-methoxyphenol. Benzyl bromide is then added and the reaction mixture is stirred overnight. The resulting product is a white solid which is purified by recrystallisation from Et2O.Molecular Structure Analysis

The molecular structure of 2-Benzyl-4-bromo-1-methoxybenzene can be represented by the InChI code: 1S/C14H13BrO/c1-16-14-8-7-13 (15)10-12 (14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Benzyl-4-bromo-1-methoxybenzene include the reaction of NaH with DMF and 5-Bromo-2-methoxyphenol, followed by the addition of Benzyl bromide.Physical And Chemical Properties Analysis

2-Benzyl-4-bromo-1-methoxybenzene is a liquid at room temperature .科学研究应用

Reactions at the Benzylic Position

2-Benzyl-4-bromo-1-methoxybenzene can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions . Depending on the nature of the benzylic halide, these reactions can follow either an SN1 or SN2 pathway . For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Protection of Hydroxyl Groups

4-Methoxybenzyl bromide, a related compound, is used as a reagent for the protection of hydroxyl groups . It’s possible that 2-Benzyl-4-bromo-1-methoxybenzene could serve a similar function in certain synthetic routes.

Synthesis of Other Compounds

2-Benzyl-4-bromo-1-methoxybenzene can be used in the synthesis of other compounds. The bromine atom makes it a good candidate for various coupling reactions, which can be used to construct complex molecular architectures.

作用机制

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

属性

IUPAC Name |

2-benzyl-4-bromo-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJSSEXOKIYBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)

![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)